molecular formula C12H21NO4 B12113779 Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester CAS No. 890093-22-8

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester

Cat. No.: B12113779
CAS No.: 890093-22-8
M. Wt: 243.30 g/mol
InChI Key: YPFOWLLRKPTPRH-UHFFFAOYSA-N
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Description

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester involves multiple steps. The process typically starts with the preparation of the piperidine derivative, followed by esterification with butanedioic acid. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies ensures the efficient and cost-effective synthesis of the compound, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including drug development and delivery.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biological pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Butanedioic acid, 2-(4-methyl-1-piperidinyl)-, 1,4-dimethyl ester include other piperidine derivatives and esters of butanedioic acid. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

890093-22-8

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

dimethyl 2-(4-methylpiperidin-1-yl)butanedioate

InChI

InChI=1S/C12H21NO4/c1-9-4-6-13(7-5-9)10(12(15)17-3)8-11(14)16-2/h9-10H,4-8H2,1-3H3

InChI Key

YPFOWLLRKPTPRH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

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